5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide
Description
Properties
IUPAC Name |
5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-15-9-14(11-20-12-15)18(23)22-10-13-4-3-5-16(8-13)24-17-6-1-2-7-21-17/h1-9,11-12H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPOYQVFZAXIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 3-(pyridin-2-yloxy)benzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The nicotinamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the construction of more complex chemical entities. Its unique structure allows for various substitution reactions, which can yield derivatives with tailored properties.
Biology
- Biochemical Probes : 5-Bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide is being investigated as a biochemical probe to study specific biological processes. Its ability to interact with various molecular targets makes it suitable for exploring mechanisms underlying cellular functions.
Medicine
- Therapeutic Potential : The compound has been explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for drug development targeting these pathways.
Case Study 1: Anticancer Activity
A study assessed the anti-proliferative effects of derivatives based on similar scaffolds in human tumor cell lines, revealing promising results against lung cancer (A-549) and breast cancer (MCF-7). While specific data on this compound was not reported, the structural similarities suggest potential efficacy in these areas .
Case Study 2: Inflammatory Response Modulation
Research has indicated that compounds with similar structural motifs can modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammatory pathways. The unique bromine substitution may enhance binding affinity or specificity towards these targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide is compared to related nicotinamide derivatives. Key differences in substituents, synthesis, and physicochemical properties are summarized below:
Key Observations:
Compounds with halogenated phenyl groups (e.g., chlorodifluoromethoxy in ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Efficiency: Compound 42 (100% yield) demonstrates optimal synthetic efficiency, likely due to straightforward coupling of 5-bromonicotinamide with 6-methylpyridin-2-amine .
Biological Implications :
- The pyridin-2-yloxy group in the target compound may mimic natural substrates in enzymatic systems, as seen in other pyridine derivatives with antiviral or antimicrobial activity .
- Halogenated analogs (e.g., ) are often designed for enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
Biological Activity
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the reaction between 5-bromonicotinic acid and 3-(pyridin-2-yloxy)benzylamine. This reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond effectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, thereby modulating their activity. Preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation. Although the precise molecular targets are still under investigation, it is hypothesized that it may act through inhibition of phospholipid metabolism, similar to other pyridine derivatives known for their anti-cancer properties .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer). The mechanism by which this compound exerts its anti-proliferative effects appears to involve interference with phosphoinositide phospholipase C (PI-PLC), leading to alterations in cellular metabolism and morphology .
Table 1: In vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (nM) | % Inhibition |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | >85% |
| This compound | HCT116 | TBD | >85% |
Note: TBD indicates that specific IC50 values are yet to be determined in ongoing studies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound is being explored for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The compound's ability to inhibit pro-inflammatory cytokines suggests a promising avenue for further research.
Case Studies
Several case studies have highlighted the potential of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : In one study, treatment with this compound resulted in significant growth inhibition of MDA-MB-231 cells, with morphological changes indicative of apoptosis. The study employed a 3H thymidine incorporation assay to quantify cell proliferation, revealing over 85% inhibition at optimal concentrations .
- Colorectal Cancer Model : Another investigation focused on HCT116 cells demonstrated similar anti-proliferative effects. The findings support the hypothesis that compounds with pyridine moieties can disrupt lipid metabolism pathways critical for tumor growth .
Q & A
What synthetic methodologies are recommended for preparing 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)nicotinamide?
Basic Synthesis Approach:
The synthesis typically involves coupling 5-bromonicotinic acid derivatives with a benzylamine intermediate. For example:
- Step 1: Prepare 3-(pyridin-2-yloxy)benzylamine via nucleophilic substitution of 2-chloropyridine with 3-hydroxybenzyl alcohol, followed by oxidation to the amine .
- Step 2: React 5-bromonicotinoyl chloride with the benzylamine intermediate under basic conditions (e.g., DMF/KCO) to form the amide bond .
Advanced Optimization Challenges:
- Regioselectivity: Bromine at the 5-position of nicotinamide may require protection/deprotection strategies to avoid side reactions during coupling .
- Solvent Effects: Polar aprotic solvents like DMF or THF improve reaction efficiency, but purification may require column chromatography due to byproducts .
How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Basic Characterization:
- NMR Spectroscopy: H and C NMR identify key protons (e.g., pyridinyloxy aromatic protons at δ 7.2–8.5 ppm) and confirm amide bond formation (C=O at ~168 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 414.05 for CHBrNO) .
Advanced Techniques:
- X-ray Crystallography: Resolve ambiguities in the pyridinyloxy-benzyl linkage conformation .
- HPLC-PDA: Quantify purity (>95%) and detect trace impurities from bromination byproducts .
What biological targets or pathways are hypothesized for this compound based on structural analogs?
Basic Screening:
- Kinase Inhibition: Nicotinamide derivatives often target ATP-binding pockets in kinases (e.g., JAK2 or EGFR). Preliminary assays could use ADP-Glo™ kinase assays .
- Antimicrobial Activity: Pyridinyloxy groups may disrupt bacterial membrane proteins; MIC assays against S. aureus or E. coli are recommended .
Advanced Mechanistic Studies:
- SAR Analysis: Compare with analogs (e.g., 5-Bromo-N-phenylnicotinamide) to assess the role of the pyridinyloxy-benzyl group in target binding .
- Molecular Docking: Model interactions with kinase domains (e.g., PDB ID 4R3P) using AutoDock Vina .
How can researchers resolve contradictory activity results in different assay systems?
Basic Troubleshooting:
- Solubility Issues: Use DMSO stocks (<0.1% final concentration) to avoid aggregation in cell-based vs. biochemical assays .
- Metabolic Stability: Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation in cellular models .
Advanced Strategies:
- Proteomic Profiling: Use activity-based protein profiling (ABPP) to identify off-target interactions in complex biological matrices .
- Cryo-EM Studies: Visualize compound-target complexes in native conformations to validate binding modes .
What are the key considerations for designing SAR studies on this compound?
Basic Design Principles:
- Core Modifications: Replace bromine with Cl/CF to evaluate electronic effects on potency .
- Linker Flexibility: Vary the benzyl linker length (e.g., methyl vs. ethyl spacers) to optimize steric fit .
Advanced Approaches:
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or SPR .
- In Vivo Metabolite Identification: Use LC-MS/MS to track metabolic liabilities (e.g., amide hydrolysis) in rodent models .
How can regioselectivity challenges during bromination be addressed?
Basic Solutions:
- Directed Bromination: Use Lewis acids (e.g., FeBr) to direct bromine to the 5-position of nicotinamide .
- Protecting Groups: Temporarily block reactive sites (e.g., NH) with Boc groups before bromination .
Advanced Techniques:
- Flow Chemistry: Achieve precise temperature control (~0°C) to minimize di-brominated byproducts .
- Computational Prediction: DFT calculations (e.g., Gaussian 09) model bromine’s electrophilic attack preferences .
What analytical methods are suitable for stability studies under varying pH/temperature?
Basic Protocols:
- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, then monitor degradation via UPLC-MS .
- Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C .
Advanced Profiling:
- NMR Kinetic Studies: Track amide bond hydrolysis rates at pH 2–9 using H NMR .
- Light Exposure Testing: Use ICH Q1B guidelines to evaluate photostability under UV/visible light .
How does the pyridinyloxy-benzyl group influence pharmacokinetic properties?
Basic Assessments:
- LogP Measurement: Determine octanol-water partitioning (e.g., shake-flask method) to predict membrane permeability .
- Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fraction .
Advanced Modeling:
- PBPK Simulations: Predict tissue distribution using GastroPlus™ based on solubility and permeability data .
- Transporter Assays: Screen for interactions with OATP1B1 or P-gp using transfected HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
